Macrozamin
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Overview
Description
Macrozamin is a naturally occurring azoxyglycoside compound found primarily in cycads, a group of ancient seed plants. It has the molecular formula C₁₃H₂₄N₂O₁₁ and a molecular weight of 384.34 g/mol . This compound is known for its toxic properties, including carcinogenic, mutagenic, teratogenic, and neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of macrozamin involves the isolation of the compound from cycad plants. The process typically includes the extraction of plant tissues followed by purification steps to isolate the crystalline compound
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. traditional methods of processing cycad seeds, such as soaking and anaerobic fermentation, have been used by indigenous populations to detoxify the seeds and make them safe for consumption .
Chemical Reactions Analysis
Types of Reactions
Macrozamin undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: Substitution reactions can occur, particularly involving the glycosidic bonds in the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, which can facilitate hydrolysis and other chemical transformations. Specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrolysis of this compound can yield simpler sugar molecules and azoxy compounds .
Scientific Research Applications
Macrozamin has several scientific research applications, including:
Chemistry: Used as a model compound to study azoxyglycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its toxicological effects, including its potential as a carcinogen and neurotoxin.
Mechanism of Action
Macrozamin exerts its effects through several mechanisms:
Carcinogenicity: It induces genetic alterations in various test systems, leading to carcinogenic effects.
Neurotoxicity: It affects the nervous system, causing neurotoxic effects.
Mutagenicity and Teratogenicity: It causes mutations and developmental abnormalities in exposed organisms.
The molecular targets and pathways involved in these effects include interactions with DNA and cellular enzymes, leading to disruptions in normal cellular functions .
Comparison with Similar Compounds
Macrozamin is often compared with cycasin, another azoxyglycoside found in cycads. Both compounds share similar toxicological properties, including carcinogenic, mutagenic, and neurotoxic effects . this compound is unique in its specific molecular structure and the particular pathways it affects.
List of Similar Compounds
Cycasin: Another azoxyglycoside with similar toxic properties.
Methylazoxymethanol: A related compound that shares some toxicological effects with this compound.
Biological Activity
Macrozamin, a toxic methylazoxymethanol glycoside found in cycad species such as Macrozamia and Encephalartos, has garnered attention due to its biological activity and potential implications for human health and ecology. This article explores the chemical properties, biological effects, and relevant research findings associated with this compound, emphasizing its toxicological profile and mechanisms of action.
This compound is a glycoside that undergoes hydrolysis to yield methylazoxymethanol (MAM), a compound known for its mutagenic and carcinogenic properties. The hydrolysis of this compound occurs primarily in acidic environments, such as the stomach, leading to the release of formaldehyde and other reactive species that can interact with cellular macromolecules, including DNA.
Toxicity and Carcinogenicity
Research indicates that this compound exhibits significant toxicity in various animal models. The compound has been linked to several adverse health effects, including:
- Teratogenic Effects : In rodent models, administration of MAM during critical periods of brain development leads to neuroanatomical changes reminiscent of schizophrenia, including alterations in neuronal density and cortical volume reductions .
- Mutagenicity : MAM is known to form highly reactive alkylating agents that can methylate nucleic acids, leading to mutations . Studies have shown that MAM can induce tumors in rodent models when administered over extended periods .
- Hepatotoxicity : Cycasin, the aglycone of this compound, has been shown to cause liver damage in various species, including primates .
The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:
- DNA Methylation : MAM's ability to methylate DNA contributes to its mutagenic properties. Research has demonstrated that exposure leads to changes in gene expression related to DNA repair mechanisms .
- Neurodevelopmental Impact : In studies involving pregnant rats, MAM exposure resulted in behavioral changes in offspring that align with neurodevelopmental disorders. Specifically, alterations were observed in brain regions associated with cognition and behavior .
Case Studies
- Neuroanatomical Changes in Rodents : A study involving pregnant rats treated with MAM on gestational day 17 revealed significant neuroanatomical changes in their offspring. These included increased neuronal density without loss of neurons and altered expression of genes involved in neuronal development .
- Hepatic Lesions in Ruminants : Ruminants fed diets containing cycasin exhibited hepatic lesions consistent with this compound toxicity. This highlights the ecological impact of this compound-containing plants on herbivores .
Data Table: Summary of Biological Effects
Properties
Molecular Formula |
C13H24N2O11 |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |
InChI Key |
DQCANINXHQSIAW-PIPPMKSRSA-N |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Isomeric SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |
Synonyms |
macrozamin methylazoxymethanol-beta-primeveroside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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